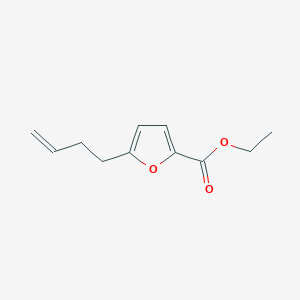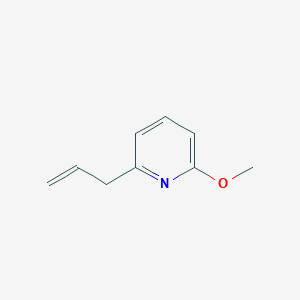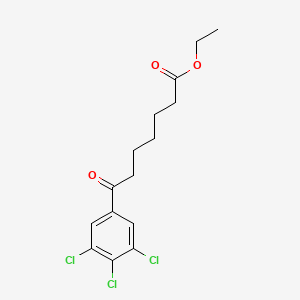
Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate
Übersicht
Beschreibung
Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate (ETPBF) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the naturally occurring compound benzoylformic acid and is a colorless, water-soluble liquid with a sweet odor. ETPBF is a versatile compound that can be used in various synthetic applications and has been found to have beneficial biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has shown promising applications in the field of organic thermoelectric (TE) materials. Various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, aiming to achieve higher efficiency for real-world applications. This indicates a growing interest in developing efficient organic TE materials for energy conversion and management (Zhu et al., 2017).
Coumarin Derivatives in Biology
Coumarins, including hydroxycoumarins, are vital in synthetic organic chemistry and have applications in pharmaceutical, perfumery, and agrochemical industries. The review of 3-hydroxycoumarin emphasizes its chemical, photochemical, and biological properties, suggesting its importance in various biological fields. This outlines the potential of structurally similar compounds for diverse applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Anticancer Drug Development
A study on tumor specificity and keratinocyte toxicity of synthesized compounds highlights the quest for new anticancer drugs with high tumor specificity and minimal toxicity. Among the reviewed compounds, certain derivatives showed promising tumor specificity with low toxicity towards normal cells, indicating the potential for the development of safer anticancer treatments (Sugita et al., 2017).
Ethyl Glucuronide in Alcohol Consumption Monitoring
Ethyl glucuronide (EtG) is a minor ethanol metabolite used as a biomarker for long-term alcohol consumption habits. Its quantification in hair has become one of the most reliable methods for assessing alcohol intake, illustrating the importance of chemical markers in forensic and clinical toxicology for monitoring substance use and abuse (Biondi et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 2-[3-(oxan-2-yloxy)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-5-7-12(10-11)20-13-8-3-4-9-19-13/h5-7,10,13H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIKRJPAGZISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)
![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)











